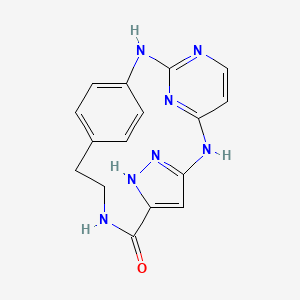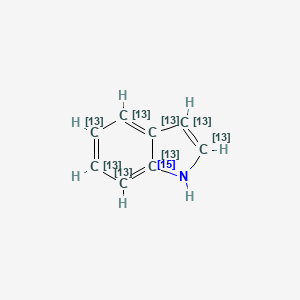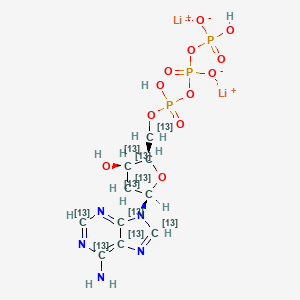
18|A-Glycyrrhetyl-3-O-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 18|A-Glycyrrhetyl-3-O-sulfate typically involves the sulfation of Glycyrrhetinic acid. This process can be achieved through the reaction of Glycyrrhetinic acid with sulfur trioxide-pyridine complex in an appropriate solvent such as pyridine or dimethylformamide (DMF). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete sulfation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 18|A-Glycyrrhetyl-3-O-sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group, yielding Glycyrrhetinic acid.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Glycyrrhetinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
18|A-Glycyrrhetyl-3-O-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and the behavior of sulfate esters.
Biology: Investigated for its role in modulating enzyme activity, particularly 11β-HSD2, and its effects on steroid metabolism.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in conditions like pseudohyperaldosteronism.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The primary mechanism of action of 18|A-Glycyrrhetyl-3-O-sulfate involves the inhibition of 11β-HSD2. This enzyme is responsible for converting active glucocorticoids to their inactive forms. By inhibiting 11β-HSD2, this compound increases the levels of active glucocorticoids, which can exert anti-inflammatory effects. The compound also interacts with organic anion transporters (OAT) 1 and OAT3, facilitating its cellular uptake and distribution .
Comparación Con Compuestos Similares
Glycyrrhetinic acid: The parent compound from which 18|A-Glycyrrhetyl-3-O-sulfate is derived. It also inhibits 11β-HSD2 but lacks the sulfate group.
Glycyrrhizin: A glycosylated form of Glycyrrhetinic acid with similar biological activities but different pharmacokinetic properties.
3-Monoglucuronyl-glycyrrhetinic acid (3MGA): Another metabolite of Glycyrrhetinic acid with distinct biological effects.
Uniqueness: this compound is unique due to its sulfate group, which enhances its solubility and interaction with specific transporters and enzymes. This structural feature distinguishes it from other Glycyrrhetinic acid derivatives and contributes to its specific biological activities .
Propiedades
Fórmula molecular |
C30H46O7S |
|---|---|
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-10-sulfooxy-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C30H46O7S/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)37-38(34,35)36)20(31)16-18-19-17-27(4,24(32)33)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23H,8-15,17H2,1-7H3,(H,32,33)(H,34,35,36)/t19-,21-,22-,23+,26+,27-,28-,29+,30+/m0/s1 |
Clave InChI |
IKLVARHEXXESBF-YKLVYJNSSA-N |
SMILES isomérico |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OS(=O)(=O)O)C)(C)C(=O)O |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OS(=O)(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)

![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)


![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)
![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)




